Potency Advantage: sPLA2-X Inhibitor 31 Exhibits ~3-Fold Greater Potency than ROC-0929 on Recombinant sPLA2-X
sPLA2-X Inhibitor 31 demonstrates an IC50 of 26 nM against recombinant human sPLA2-X, which is approximately 3-fold more potent than the comparator ROC-0929 (IC50 = 80 nM) in isolated enzyme assays .
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human sPLA2-X |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | ROC-0929: 80 nM |
| Quantified Difference | ~3.1-fold lower IC50 (higher potency) |
| Conditions | Isolated enzyme assay (recombinant human sPLA2-X) |
Why This Matters
Higher potency at lower concentrations reduces the risk of off-target effects and conserves compound usage in in vitro studies.
